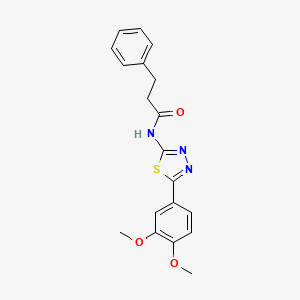
Methylenecyclodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenecyclodecane is a cycloalkane compound characterized by a ten-membered carbon ring with a methylene group attached This compound falls under the category of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylenecyclodecane can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired this compound. Another method involves the use of Tebbe’s reagent, which facilitates the conversion of cyclodecanone to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenecyclodecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclodecanone or cyclodecanoic acid, while reduction can produce cyclodecanol.
Applications De Recherche Scientifique
Methylenecyclodecane has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: this compound is used in studies involving the structural analysis of cycloalkanes and their interactions with biological molecules.
Medicine: Research on this compound explores its potential therapeutic properties and its role in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methylenecyclodecane involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenecyclodecane can be compared with other cycloalkanes, such as:
- Cyclopropane
- Cyclobutane
- Cyclopentane
- Cyclohexane
- Cyclooctane
Uniqueness
This compound is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties. Compared to smaller cycloalkanes, this compound exhibits lower ring strain and greater stability. Its larger ring size also allows for more diverse chemical modifications and applications .
Propriétés
Numéro CAS |
3817-57-0 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
methylidenecyclodecane |
InChI |
InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h1-10H2 |
Clé InChI |
DHNLLZWVLDZCFD-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline](/img/structure/B14164300.png)
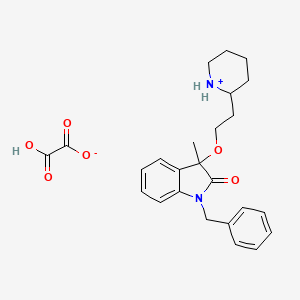
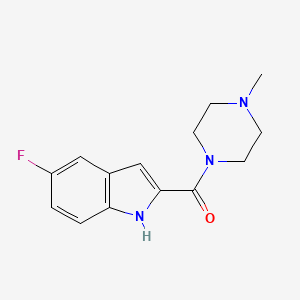

![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B14164326.png)
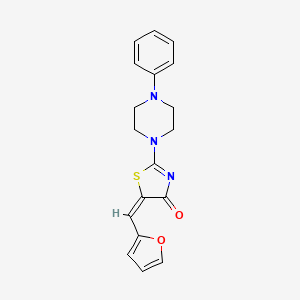
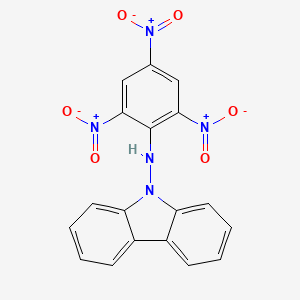
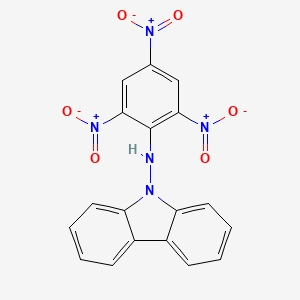
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)

![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
